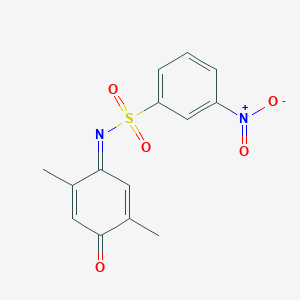
N-(2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-3-nitrobenzenesulfonamide, commonly known as DNBS, is a chemical compound that has been synthesized and extensively studied in the field of scientific research. DNBS is a sulfonamide derivative that has been used in various biochemical and physiological studies due to its unique properties.
作用機序
The mechanism of action of DNBS involves the covalent modification of T-cells through the formation of a stable adduct with the T-cell receptor. This modification leads to the activation of T-cells, which in turn leads to the activation of immune responses.
Biochemical and Physiological Effects:
DNBS has been shown to have various biochemical and physiological effects on the body. The activation of T-cells by DNBS leads to the production of various cytokines and chemokines, which play a crucial role in the immune response. DNBS has also been shown to induce the production of nitric oxide, which is involved in various physiological processes such as vasodilation and neurotransmission.
実験室実験の利点と制限
One of the main advantages of using DNBS in lab experiments is its selectivity towards T-cells. This allows for the specific activation of immune responses, which is crucial in the study of various diseases. However, one of the limitations of using DNBS is its potential toxicity towards other cells in the body, which can lead to unwanted side effects.
将来の方向性
There are various future directions for the study of DNBS. One of the main areas of research is the development of new derivatives of DNBS that have improved selectivity and reduced toxicity. Another area of research is the study of the long-term effects of DNBS on the immune system, which can provide valuable insights into the development of new immunotherapeutic strategies.
In conclusion, DNBS is a chemical compound that has been extensively studied in scientific research due to its unique properties. Its selectivity towards T-cells has made it a valuable tool in the study of various biological processes, particularly in the field of immunology. However, further research is needed to fully understand the potential benefits and limitations of using DNBS in lab experiments.
合成法
The synthesis of DNBS involves the reaction of 2,5-dimethyl-4-nitrophenylsulfonyl chloride with cyclohexadiene in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
DNBS has been widely used in scientific research to study various biological processes. One of the main applications of DNBS is in the study of T-cell-mediated immune responses. DNBS has been shown to selectively modify T-cells, leading to the activation of immune responses.
特性
IUPAC Name |
(NE)-N-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-9-7-14(17)10(2)6-13(9)15-22(20,21)12-5-3-4-11(8-12)16(18)19/h3-8H,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHYFUKLQRTNZ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)



![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)
![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
![3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5835561.png)